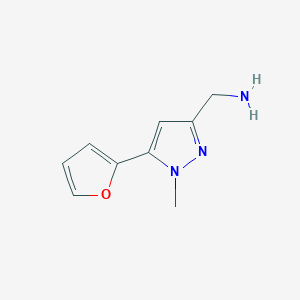
N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine
Übersicht
Beschreibung
N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine (NEPP) is an organic compound with a wide range of applications in scientific research. It is a useful synthetic intermediate in the synthesis of various compounds and is used as a building block for the synthesis of complex molecules. NEPP has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine has a wide range of applications in scientific research. It is used as a building block for the synthesis of complex molecules, such as peptides and proteins. It is also used to study the structure and function of proteins and to study the effects of drugs on the body. This compound has also been used in the synthesis of organic compounds, such as dyes, drugs, and pharmaceuticals. Additionally, this compound has been used in the synthesis of polymers, such as polyethylene and polypropylene.
Wirkmechanismus
The mechanism of action of N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine is not yet fully understood. However, it is believed that this compound binds to certain proteins, such as enzymes, and alters their activity. It is also believed that this compound binds to certain receptors in the body, such as those involved in the regulation of hormones. Additionally, this compound may interact with other molecules, such as DNA, to alter their structure and function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on enzymes involved in the metabolism of carbohydrates and lipids. It has also been found to have an inhibitory effect on the release of hormones, such as insulin. Additionally, this compound has been found to have an inhibitory effect on the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize. Additionally, this compound is relatively stable in aqueous solutions and can be stored for long periods of time without degradation. However, this compound is not soluble in organic solvents, which limits its use in certain experiments. Additionally, the effects of this compound may vary depending on the concentration and the type of experiment.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine. One potential direction is to further study its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as a drug or as a treatment for certain diseases. Additionally, further research could be conducted to explore the potential uses of this compound in industrial applications, such as its use as a catalyst or as a polymerization agent. Finally, further research could be conducted to explore the potential environmental applications of this compound, such as its use as a biodegradable plastic.
Eigenschaften
IUPAC Name |
N-(3-ethynylphenyl)-1-propan-2-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-4-14-6-5-7-16(12-14)17-15-8-10-18(11-9-15)13(2)3/h1,5-7,12-13,15,17H,8-11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICGWYBTZOPBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=CC=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)

![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)
![N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine](/img/structure/B1385744.png)








